molecular formula C22H21ClN6 B11237373 N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11237373
M. Wt: 404.9 g/mol
InChI Key: LCQSNGKDZFHQBV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives.

Preparation Methods

The synthesis of N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzonitrile with phenylhydrazine can form an intermediate, which is then cyclized with piperidine and other reagents to yield the target compound . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives. Similar compounds include:

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Properties

Molecular Formula

C22H21ClN6

Molecular Weight

404.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H21ClN6/c23-16-9-11-17(12-10-16)25-20-19-15-24-29(18-7-3-1-4-8-18)21(19)27-22(26-20)28-13-5-2-6-14-28/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,25,26,27)

InChI Key

LCQSNGKDZFHQBV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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